Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one

Description

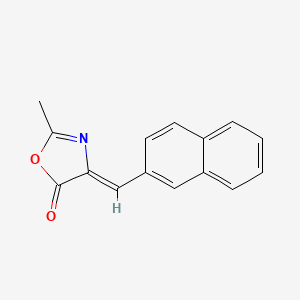

Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound belonging to the oxazol-5(4H)-one (azlactone) family. Its structure features a 2-methyl group and a naphthalen-2-ylmethylene substituent at the 4-position of the oxazolone core, with a Z-configuration at the exocyclic double bond (C4–C9) . Oxazolones are versatile synthons in organic chemistry and exhibit diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name |

(4Z)-2-methyl-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10-16-14(15(17)18-10)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEYDEJAPRRZJZ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC3=CC=CC=C3C=C2)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazolone with a naphthaldehyde derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methylene group is oxidized to form a carbonyl group.

Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a reduced oxazole derivative.

Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: The compound could be used in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects :

- The naphthalen-2-ylmethylene group in the target compound confers enhanced aromaticity and hydrophobicity compared to phenyl or halogenated arylidenes (e.g., 4-bromophenylsulfonyl in ), which may improve binding to hydrophobic enzyme pockets or DNA intercalation .

- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the exocyclic double bond, influencing reactivity in cycloaddition or nucleophilic addition reactions .

For example, E/Z isomerism in oxazolones affects their ability to inhibit acetylcholinesterase .

Biological Activity Trends :

- Antitumor activity is prominent in epoxide-containing derivatives (e.g., compound 6a in ), where the epoxide may act as an alkylating agent. The naphthalene group in the target compound could similarly enhance DNA interaction but requires empirical validation.

- Analgesic activity in bromophenylsulfonyl derivatives correlates with COX-2 and TRP channel modulation , whereas the target compound’s naphthalene moiety may favor different targets (e.g., kinase inhibition).

Physicochemical Properties

- Solubility : The naphthalene group reduces water solubility compared to polar derivatives (e.g., nitro- or sulfonyl-substituted oxazolones) .

- Melting Points : Higher melting points are expected due to extended π-stacking (cf. 262–264°C for 4-fluorobenzylidene derivatives vs. ~250°C estimated for the target compound).

- Spectral Data : The Z-configuration is confirmed by NMR coupling constants (e.g., $^3J_{H,H}$ < 10 Hz for cisoid protons) and IR carbonyl stretching frequencies (~1797 cm$^{-1}$) .

Biological Activity

Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one, with a CAS number of 219322-57-3, is a member of the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

- Molecular Formula : C15H11NO2

- Molecular Weight : 237.25 g/mol

- Structure : The compound features a naphthalene moiety linked to an oxazole ring, which may influence its biological interactions due to the unique electronic properties imparted by the aromatic system.

The biological activity of this compound is thought to involve multiple mechanisms depending on the target biological pathway. It may interact with various cellular components, such as:

- Cell Membranes : Disruption of membrane integrity in microbial cells.

- Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory processes or lipid peroxidation.

Antioxidant Activity

Research indicates that oxazolone derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can inhibit lipid peroxidation effectively, with some derivatives demonstrating up to 86.5% inhibition in vitro . This suggests that this compound may also possess similar antioxidant capabilities.

Anti-inflammatory Effects

Inhibition of inflammatory mediators is another area where this compound could be impactful. The presence of the oxazole ring may facilitate interactions with enzymes like lipoxygenase (LOX), which is involved in inflammatory responses. Some studies have indicated that oxazolone derivatives can inhibit LOX activity, suggesting that this compound might exhibit similar effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | Phenyl group instead of naphthalene | Moderate antioxidant activity |

| 2-Methyl-4-(benzylidene)oxazol-5(4H)-one | Benzylidene group | Antimicrobial activity reported |

| Z-2-Methyl-4-(naphthalen-2-ylenemethylene)oxazol | Naphthalene group | Potentially high antioxidant and anti-inflammatory activity |

Case Studies and Research Findings

- In Vitro Studies : A study highlighted that certain oxazolone derivatives inhibited lipid peroxidation significantly, indicating a protective effect against oxidative stress . Further research could elucidate whether Z-2-Methyl-4-(naphthalen-2-ylenemethylene)oxazol exhibits similar protective effects.

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored through various derivatives showing inhibition of proteolysis and LOX activity . This could suggest a promising avenue for further research into its therapeutic applications.

- Antimicrobial Testing : Although specific studies on this compound are scarce, related compounds have demonstrated antibacterial and antifungal activities . Future investigations could focus on testing Z-2-Methyl-4-(naphthalen-2-ylenemethylene)oxazol against a range of pathogens.

Q & A

Q. Basic Characterization Techniques

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1750 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) in the oxazolone ring .

- NMR (¹H and ¹³C) : Identifies substituents:

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 237 for C₁₅H₁₁NO₂) and fragmentation patterns validate the structure .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, O percentages .

How can computational methods like molecular docking predict the pharmacological potential of this compound derivatives?

Q. Advanced Computational Analysis

- Target Selection : Docking against COX-1/2 (PDB:5WBE, 3LN1) and TRP channels (TRPA1:3J9P, TRPV1:5IS0) predicts anti-inflammatory/analgesic activity .

- Protocol Validation : Superimposition of co-crystallized ligands (e.g., celecoxib for COX-2) ensures docking reliability (RMSD <2.0 Å) .

- Binding Affinity : Derivatives with bulky substituents (e.g., bromo, methoxy) show higher binding energies (ΔG ≤ -8.0 kcal/mol), suggesting strong target interactions .

How do structural modifications at the benzylidene moiety influence the antimicrobial efficacy of oxazol-5(4H)-one derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

- Electron-Donating Groups : Methoxy substituents at the 2nd/5th positions enhance activity against Pseudomonas aeruginosa (MIC = 12.5 µg/mL, comparable to ciprofloxacin) .

- Halogenation : 3-Bromo and 4-chloro derivatives exhibit superior efficacy against Escherichia coli and Xanthomonas citri (MIC <10 µg/mL vs. streptomycin) .

- Steric Effects : Bulky groups (e.g., pyrenyl) reduce solubility but improve membrane penetration in fungal strains (e.g., Aspergillus fumigatus) .

What are the critical steps in crystallographic refinement when determining the structure of this compound using SHELX software?

Q. Advanced Crystallography

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data ensures accurate electron density maps .

- Structure Solution : SHELXD/SHELXE for phase determination via direct methods or experimental phasing .

- Refinement : SHELXL for iterative model adjustment (R-factor <5%), with restraints for disordered naphthyl groups .

- Validation : ORTEP-3 for visualizing thermal ellipsoids and WinGX for symmetry checks .

How is cytotoxicity evaluated for oxazol-5(4H)-one derivatives, and what models are used to assess safety profiles?

Q. Advanced Toxicity Assessment

- Invertebrate Models :

- In Vitro Assays : MTT/WST-1 on mammalian cell lines (e.g., HEK-293) to quantify IC₅₀ values .

What contradictions arise in spectral data interpretation for Z-isomers of oxazol-5(4H)-ones, and how are they resolved?

Q. Advanced Analytical Challenges

- NMR Overlaps : Aromatic proton signals from naphthyl and oxazolone rings may overlap. Resolution via 2D-COSY or NOESY to confirm Z-configuration .

- Mass Fragmentation : Isomeric byproducts (E vs. Z) yield similar fragmentation. High-resolution MS (HRMS) differentiates via exact mass .

- Crystallographic Disorder : Partial occupancy in naphthyl groups requires TLS refinement in SHELXL .

How are oxazol-5(4H)-ones functionalized to improve antioxidant activity, and what assays validate their efficacy?

Q. Advanced Functionalization Strategies

- Substituent Addition : Phenolic -OH or thioether groups enhance radical scavenging (e.g., DPPH assay, IC₅₀ ≤50 µM) .

- Conjugation : Quinoline or pyrazole hybrids improve lipid peroxidation inhibition (e.g., TBARS assay, >70% inhibition at 100 µM) .

- Validation : Comparative EROD (ethoxyresorufin-O-deethylase) assays to quantify cytochrome P450 modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.